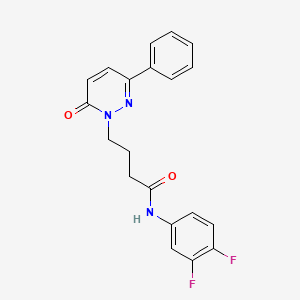

N-(3,4-difluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

Description

N-(3,4-difluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a synthetic small molecule characterized by a pyridazinone core substituted with a phenyl group at position 3 and a ketone at position 4. The compound features a butanamide linker connecting the pyridazinone moiety to a 3,4-difluorophenyl group.

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O2/c21-16-9-8-15(13-17(16)22)23-19(26)7-4-12-25-20(27)11-10-18(24-25)14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFYRSSXLBVGIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-difluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide, also known by its CAS number 953253-70-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 369.4 g/mol. The compound features a pyridazine ring, which is known for its diverse biological activities.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇F₂N₃O₂ |

| Molecular Weight | 369.4 g/mol |

| CAS Number | 953253-70-8 |

Research has indicated that compounds similar to this compound may act through various mechanisms:

- Inhibition of Enzymatic Activity : Many pyridazine derivatives have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX) and dipeptidyl peptidase IV (DPP-IV), which are critical in inflammatory pathways and glucose metabolism, respectively .

- Anticancer Properties : Some studies suggest that this compound may exhibit anticancer activity by inhibiting cell proliferation in cancer cell lines. For example, compounds with similar structures have shown effectiveness against colorectal cancer cells by modulating the Wnt/β-catenin signaling pathway .

Case Study 1: DPP-IV Inhibition

In a study focusing on DPP-IV inhibitors, compounds structurally related to this compound demonstrated significant inhibitory activity with IC50 values indicating potency in the nanomolar range. This suggests potential applicability in treating type 2 diabetes .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of pyridazine derivatives revealed that certain analogs inhibited the growth of human colorectal cancer cell lines (SW480 and HCT116) with IC50 values as low as 0.12 µM. This highlights the potential of this compound as a candidate for further development in cancer therapeutics .

Scientific Research Applications

Medicinal Chemistry

PDE4 Inhibition

One of the significant applications of N-(3,4-difluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is its role as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a critical signaling molecule involved in various cellular processes. Inhibition of PDE4 can lead to increased levels of cAMP, which has been associated with anti-inflammatory effects and improved neuronal function. Studies have shown that pyridazinone derivatives can exhibit potent inhibitory activity against PDE4, suggesting that this compound may be useful in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders .

Neuropharmacology

Neuroprotective Effects

Research indicates that compounds similar to this compound may have neuroprotective properties. These properties are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress could be beneficial in protecting neuronal cells from degeneration .

Modulation of NMDA Receptors

The compound may also interact with N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and memory function. Research has shown that certain pyridazinone derivatives can act as antagonists at NMDA receptors, potentially providing a protective effect against excitotoxicity associated with excessive glutamate signaling. This mechanism is crucial for developing treatments for cognitive impairments linked to neurodegenerative diseases .

Cardiotonic Applications

Cardiotonic Agents

this compound has also been identified as a potential cardiotonic agent. Cardiotonic agents are compounds that increase the contractility of the heart muscle. Studies on substituted pyridazinones have indicated their effectiveness in enhancing myocardial contractility, suggesting that this compound could be beneficial in treating heart failure or other cardiac conditions .

Summary of Research Findings

The following table summarizes key research findings related to the applications of this compound:

Comparison with Similar Compounds

Pyrimidine-Based MCHR1 Antagonists (FE@SNAP and SNAP-7941 Derivatives)

Structural Features :

Key Differences :

- Core Heterocycle: The target compound uses a pyridazinone ring, whereas FE@SNAP and SNAP-7941 derivatives employ pyrimidine. Pyridazinone’s electron-deficient nature may alter binding kinetics compared to pyrimidine-based analogs.

Functional Implications: Pyrimidine-based MCHR1 antagonists like FE@SNAP demonstrate high in vivo activity, suggesting that pyridazinone analogs may require optimization of side chains to achieve comparable efficacy .

Fluorophenyl-Substituted Chromenone Derivatives

Example Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide .

Structural Features :

- Chromenone (4H-chromen-4-one) core with dual fluorophenyl substituents.

- Sulfonamide and pyrazolopyrimidine functional groups.

Comparison :

- Aromatic Fluorination: Both the target compound and chromenone derivatives utilize fluorinated phenyl groups, which enhance metabolic stability and receptor binding.

- Heterocyclic Diversity: The chromenone core’s fused benzene-pyran system may confer distinct electronic properties compared to pyridazinone, affecting π-π stacking interactions in biological targets.

Difluorobenzoyl-Pyridinone Derivatives

Example Compound: N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine tert-butyl ester .

Structural Features :

- Pyridinone core with a 2,4-difluorobenzoyl substituent.

- L-alanine tert-butyl ester side chain.

Key Differences :

- Linker Chemistry: The target compound’s butanamide linker differs from the amino acid-derived ester in this analog, which may influence membrane permeability and protease resistance.

- Fluorination Pattern: The 3,4-difluorophenyl group in the target compound vs. 2,4-difluorobenzoyl in the pyridinone derivative could lead to variations in steric and electronic interactions with targets.

Butanamide Derivatives with Tetrahydro-pyrimidinyl Moieties

Example Compound: (S)-N-[(2R,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide .

Structural Features :

- Complex stereochemistry with a tetrahydropyrimidinyl group.

- Multiple aromatic and hydroxyl substituents.

Comparison :

- Complexity vs. Simplicity: The target compound’s simpler pyridazinone core may offer synthetic accessibility compared to the highly substituted tetrahydropyrimidinyl analogs.

- Pharmacokinetic Profile : Hydroxyl and acetamido groups in the example compound may enhance solubility but reduce blood-brain barrier penetration relative to the target molecule’s fluorinated aromatic system.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3,4-difluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with the formation of the pyridazinone core, followed by coupling with the difluorophenyl moiety via an amide bond. Key steps include:

- Core synthesis : Cyclization of phenyl-substituted precursors under reflux with catalysts (e.g., K₂CO₃ in DMF) to form the pyridazinone ring .

- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the pyridazinone to the 3,4-difluorophenyl group .

- Optimization : Yield improvements require precise control of solvent polarity (e.g., acetonitrile or DMSO), temperature (60–80°C), and stoichiometric ratios of intermediates .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : To assess purity (>95% threshold) using reverse-phase C18 columns and UV detection at 254 nm .

- NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the difluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and amide carbonyl (δ ~168–170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) and rule out side products .

Q. How can researchers evaluate the chemical stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal analysis : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition temperatures .

- Hydrolytic stability : Incubation in buffers (pH 1–9) at 37°C for 24–72 hours, followed by HPLC to monitor degradation .

- Photostability : Exposure to UV light (ICH Q1B guidelines) to assess degradation pathways .

Advanced Research Questions

Q. What contradictions might arise in interpreting spectral data (e.g., NMR or MS), and how can they be resolved?

- Methodological Answer :

- NMR challenges : Overlapping signals from the difluorophenyl and pyridazinone moieties can obscure integration. Resolution strategies include:

- 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

- Solvent substitution (e.g., DMSO-d₆ vs. CDCl₃) to shift aromatic proton resonances .

- MS ambiguities : Isomeric byproducts may share the same molecular weight. Tandem MS (MS/MS) with collision-induced dissociation (CID) can differentiate fragmentation patterns .

Q. What structural modifications could enhance the compound’s biological activity, and how can structure-activity relationships (SAR) be systematically explored?

- Methodological Answer :

- Fluorine substitution : Replacing 3,4-difluorophenyl with mono- or trifluorinated analogs to modulate lipophilicity and target binding .

- Heterocycle variation : Substituting pyridazinone with quinazolinone or triazolo rings to alter π-π stacking interactions .

- SAR workflow :

Synthesize analogs via parallel combinatorial chemistry.

Screen against biological targets (e.g., kinases) using fluorescence polarization assays.

Apply QSAR modeling to correlate substituent effects with activity .

Q. What hypotheses exist regarding the compound’s mechanism of action, and how can they be experimentally validated?

- Methodological Answer :

- Hypothesis 1 : Inhibition of p38 MAP kinase, based on structural analogs with pyridazinone cores .

- Validation : Kinase inhibition assays using recombinant p38α and ATP-Glo luminescence readouts .

- Hypothesis 2 : Induction of apoptosis via Bcl-2 family protein modulation, inferred from quinazoline derivatives .

- Validation : Flow cytometry (Annexin V/PI staining) in cancer cell lines treated with the compound .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.